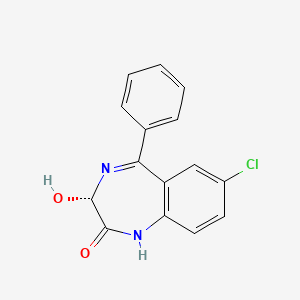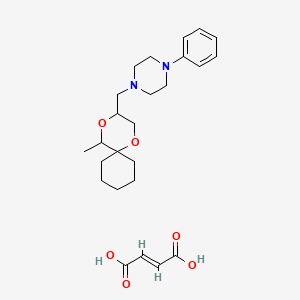
Cyclohexanone, 2-benzylamino-2-(p-chlorophenyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Cyclohexanone, 2-benzylamino-2-(p-chlorophenyl)-, hydrochloride involves several steps. One common method includes the reaction of cyclohexanone with benzylamine and p-chlorophenyl chloride under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Cyclohexanone, 2-benzylamino-2-(p-chlorophenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the p-chlorophenyl group.
Applications De Recherche Scientifique
Cyclohexanone, 2-benzylamino-2-(p-chlorophenyl)-, hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical drugs due to its potential therapeutic properties.
Biological Studies: The compound is studied for its interactions with biological systems, including its effects on enzymes and receptors.
Industrial Applications: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of Cyclohexanone, 2-benzylamino-2-(p-chlorophenyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Cyclohexanone, 2-benzylamino-2-(p-chlorophenyl)-, hydrochloride can be compared with other similar compounds, such as:
Cyclohexanone derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzylamine derivatives: These compounds have a benzylamine group and are used in various chemical and pharmaceutical applications.
Chlorophenyl compounds: These compounds contain a chlorophenyl group and are known for their diverse chemical reactivity and applications
Propriétés
Numéro CAS |
96783-26-5 |
|---|---|
Formule moléculaire |
C19H21Cl2NO |
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
2-(benzylamino)-2-(4-chlorophenyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C19H20ClNO.ClH/c20-17-11-9-16(10-12-17)19(13-5-4-8-18(19)22)21-14-15-6-2-1-3-7-15;/h1-3,6-7,9-12,21H,4-5,8,13-14H2;1H |
Clé InChI |
BTLBGEBBNNKMFO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(=O)C1)(C2=CC=C(C=C2)Cl)NCC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















